molecular formula C7H17AsO2 B13761596 Arsine oxide, hydroxyisobutylisopropyl- CAS No. 73791-43-2

Arsine oxide, hydroxyisobutylisopropyl-

Cat. No.: B13761596
CAS No.: 73791-43-2
M. Wt: 208.13 g/mol
InChI Key: WXFZPIVKASHKGW-UHFFFAOYSA-N
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Description

“Arsine oxide, hydroxyisobutylisopropyl-” is an organoarsenic compound characterized by an arsenic center bonded to oxygen and substituted with hydroxyisobutyl and isopropyl groups. These triaryl arsine oxides are typically synthesized via hydrolysis of halogenated precursors (e.g., dibromides or hydroxybromides) using alcoholic potash . The compound is expected to form crystalline solids, with physical properties such as melting point and solubility influenced by substituent groups .

Properties

CAS No.

73791-43-2

Molecular Formula

C7H17AsO2

Molecular Weight

208.13 g/mol

IUPAC Name

2-methylpropyl(propan-2-yl)arsinic acid

InChI

InChI=1S/C7H17AsO2/c1-6(2)5-8(9,10)7(3)4/h6-7H,5H2,1-4H3,(H,9,10)

InChI Key

WXFZPIVKASHKGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[As](=O)(C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arsine oxide, hydroxyisobutylisopropyl- typically involves the reaction of arsenic trioxide with organic reagents under controlled conditions. One common method is the reduction of arsenic acid in the presence of hydroxyisobutylisopropyl groups. This process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of arsine oxide, hydroxyisobutylisopropyl- involves large-scale synthesis using advanced chemical reactors. The process includes the purification of raw materials, precise control of reaction parameters, and the use of high-purity reagents to achieve the desired product quality. Techniques such as fractional distillation and sublimation are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Arsine oxide, hydroxyisobutylisopropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to lower oxidation state arsenic compounds.

    Substitution: The hydroxyisobutylisopropyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsine .

Scientific Research Applications

Arsine oxide, hydroxyisobutylisopropyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of arsine oxide, hydroxyisobutylisopropyl- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It may also induce oxidative stress and apoptosis in cells. The molecular targets and pathways involved include the inhibition of thioredoxin reductase and the induction of DNA damage .

Comparison with Similar Compounds

Structural and Functional Group Variations

Organoarsenic compounds exhibit diverse reactivity and physical properties based on substituents. Key comparable compounds include:

Tri(4-isopropylphenyl) Arsine Oxide
  • Molecular Formula : [(CH₃)₂CH·C₆H₄]₃AsO
  • Melting Point : 129°C (white needles)
  • Synthesis : Derived from halogenated precursors (e.g., dihalides) using alcoholic potash .
  • Reactivity : Reacts with dilute nitric acid to form a hydroxynitrate (m.p. 147°C), indicating susceptibility to oxidation .
Tri(2,4,6-Trimethylphenyl) Arsine Oxide
  • Melting Point : 203–204°C
  • Properties : Higher melting point due to increased steric hindrance and symmetry from ortho-methyl groups .
Tri(4-Isopropylphenyl) Arsine Sulfide
  • Molecular Formula : [(CH₃)₂CH·C₆H₄]₃AsS
  • Melting Point : 149.5°C
  • Synthesis : Produced by passing hydrogen sulfide through an alcoholic solution of the corresponding arsine oxide .
  • Comparison : Replacement of oxygen with sulfur increases melting point by 20.5°C, reflecting stronger intermolecular forces .
4-Isopropylphenyldichloroarsine
  • Molecular Formula : (CH₃)₂CH·C₆H₄·AsCl₂
  • Role : A precursor to arsine oxides and sulfides, highlighting the importance of halogenated intermediates in synthesis .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Melting Point (°C) Key Reactivity/Synthesis
Tri(4-isopropylphenyl) arsine oxide [(CH₃)₂CH·C₆H₄]₃AsO 129 Forms hydroxynitrate with HNO₃
Tri(2,4,6-trimethylphenyl) arsine oxide [C₆H₂(CH₃)₃]₃AsO 203–204 Higher symmetry increases m.p.
Tri(4-isopropylphenyl) arsine sulfide [(CH₃)₂CH·C₆H₄]₃AsS 149.5 Synthesized via H₂S treatment of oxide
4-Isopropylphenyldichloroarsine (CH₃)₂CH·C₆H₄·AsCl₂ N/A Precursor to oxides/sulfides

Substituent Effects on Properties

  • Steric Effects : Bulky substituents like isopropyl or trimethyl groups increase melting points by enhancing crystal lattice stability (e.g., 203°C for trimethylphenyl vs. 129°C for isopropylphenyl) .
  • Electron-withdrawing/donating Groups : Hydroxy and nitro groups (e.g., in hydroxynitrate derivatives) alter solubility and oxidative stability .
  • Chalcogen Replacement : Sulfur analogs (arsine sulfides) exhibit higher melting points than oxides due to stronger van der Waals interactions .

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